molecular formula C22H20ClNO3 B12605171 N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide CAS No. 648923-49-3

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide

Cat. No.: B12605171
CAS No.: 648923-49-3
M. Wt: 381.8 g/mol
InChI Key: ZMIKBTDWMXBLMD-UHFFFAOYSA-N
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Description

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a chlorinated hydroxybenzamide moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate This intermediate is then reacted with ethylating agents under controlled conditions to form the ethylated product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like zinc or tin in dilute mineral acid.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or nitrating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler amide derivative of benzoic acid with various pharmaceutical applications.

    Salicylamide: Known for its analgesic and antipyretic properties.

    Cinitapride: A prokinetic agent used in gastrointestinal disorders.

Uniqueness

N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for developing new drugs and materials.

Properties

CAS No.

648923-49-3

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-(2-phenylmethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-18-10-11-20(25)19(14-18)22(26)24-13-12-17-8-4-5-9-21(17)27-15-16-6-2-1-3-7-16/h1-11,14,25H,12-13,15H2,(H,24,26)

InChI Key

ZMIKBTDWMXBLMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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